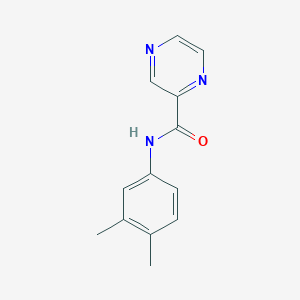

N-(3,4-dimethylphenyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-9-3-4-11(7-10(9)2)16-13(17)12-8-14-5-6-15-12/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOAUXNKOGWIJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501329658 | |

| Record name | N-(3,4-dimethylphenyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644784 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

353785-28-1 | |

| Record name | N-(3,4-dimethylphenyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3,4-dimethylaniline. The reaction is carried out in the presence of a coupling agent such as thionyl chloride or a Yamaguchi reagent, which facilitates the formation of the carboxamide bond . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-(3,4-dimethylphenyl)pyrazine-2-carboxylic acid, while reduction can produce N-(3,4-dimethylphenyl)pyrazine-2-amine.

Scientific Research Applications

Medicinal Chemistry

N-(3,4-dimethylphenyl)pyrazine-2-carboxamide has been investigated for its potential as a therapeutic agent due to its biological activity against various pathogens.

- Antimicrobial Activity : Studies have shown that derivatives of pyrazine-2-carboxamides exhibit significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 µg/mL . This suggests that modifications to the phenyl ring can enhance biological efficacy.

Biological Studies

Research indicates that this compound may interact with specific molecular targets involved in disease pathways.

- Mechanism of Action : The compound can modulate enzyme activity or receptor interactions, influencing biological responses. Its structure allows for potential binding to various targets, making it a candidate for further pharmacological studies.

Material Science

The unique structural properties of this compound make it suitable for developing advanced materials.

- Applications in Coatings and Polymers : The compound can be utilized in creating materials with specific properties such as enhanced conductivity or fluorescence, which are critical in electronic applications.

Case Study 1: Antitubercular Activity

A series of N-substituted pyrazine-2-carboxamides were synthesized and tested for their antimycobacterial activity. Among these, compounds with the dimethylphenyl substitution demonstrated promising results against M. tuberculosis H37Rv . The structural modifications retained antimicrobial effectiveness while providing insights into structure-activity relationships (SAR).

Case Study 2: Biological Evaluation

In another study focusing on the biological evaluation of pyrazine derivatives, it was found that certain modifications could lead to improved anti-inflammatory properties. The introduction of specific substituents on the phenyl ring was crucial in enhancing the overall biological profile .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Pyrazine-2-Carboxamides

Key Observations :

- Substituent Effects on Polarity : Electron-withdrawing groups (e.g., fluorine in compound ) increase polarity, reflected in higher log k and Rf values compared to electron-donating groups (e.g., methoxy in compound ).

- Thermal Stability : Fluorinated derivatives exhibit higher melting points, likely due to stronger intermolecular interactions (e.g., C–F···H bonds) .

Table 2: Antimicrobial and Antimycobacterial Activity

Key Observations :

- Halogenation Enhances Potency : Chlorination at the pyrazine core (e.g., 6-Cl in ) improves antimycobacterial activity, likely due to increased electrophilicity and target engagement.

- Role of Lipophilicity : The 3,4-dimethylphenyl group in the target compound balances lipophilicity and solubility, enabling moderate activity against M. tuberculosis .

Key Observations :

- Suzuki Coupling Efficiency : Palladium-catalyzed cross-coupling (e.g., ) achieves higher yields (72%) compared to traditional condensation methods (~22–27% in ).

- Reaction Scalability : Brominated derivatives (e.g., ) are more amenable to functionalization, enabling diversification of the pyrazine scaffold.

Structural and Functional Insights

- π-π Stacking in Coordination Chemistry: Derivatives like N-(quinolin-2-yl)pyrazine-2-carboxamide form Hg(II) coordination polymers via π-π interactions, demonstrating the role of aromatic substituents in supramolecular assembly .

- Toxicity Profile : Most pyrazinecarboxamides (e.g., ) show negligible cytotoxicity against HepG2 cells, suggesting favorable safety for therapeutic development.

Biological Activity

N-(3,4-dimethylphenyl)pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its various biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a 3,4-dimethylphenyl group and a carboxamide functional group. This structure is significant for its biological activity as it influences the compound's interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of pyrazine-2-carboxamides exhibit promising antimicrobial properties. For instance, a related compound demonstrated high activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 12.5 µg/mL (46 µM) . The mechanism of action often involves interference with bacterial cell wall synthesis or metabolic pathways.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | Mycobacterium tuberculosis H37Rv |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | 1.56 | Mycobacterium tuberculosis H37Rv |

2. Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. Its ability to modulate inflammatory pathways makes it a candidate for therapeutic applications in conditions characterized by excessive inflammation.

3. Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example, certain derivatives were found to exhibit selective cytotoxicity against HepG2 liver cancer cells, indicating potential as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their function and leading to various biological responses. The exact mechanism often varies based on the specific target and the context of use.

Case Study 1: Antimycobacterial Activity

A study focused on the synthesis and evaluation of various pyrazine derivatives highlighted the effectiveness of this compound against Mycobacterium tuberculosis. The results demonstrated that structural modifications could enhance antimicrobial potency .

Case Study 2: Structure-Activity Relationships (SAR)

Investigation into the SAR revealed that modifications to the carboxamide group significantly influenced both antibacterial and antifungal activities. Compounds with longer alkyl chains showed increased antibacterial efficacy .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3,4-dimethylphenyl)pyrazine-2-carboxamide?

- Methodological Answer: The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with substituted anilines. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI or HATU in anhydrous solvents (e.g., DMF or dichloromethane) to form the reactive intermediate.

- Nucleophilic substitution : React the activated pyrazine-2-carboxylic acid with 3,4-dimethylaniline under nitrogen atmosphere to minimize oxidation.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol for high purity (>95%) .

Critical Parameters : Maintain reaction temperatures between 0–25°C to avoid side reactions. Monitor progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in DMSO-d₆ to confirm regiochemistry (e.g., aromatic protons at δ 8.2–8.5 ppm for pyrazine; methyl groups at δ 2.2–2.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₁₃H₁₄N₃O: 244.1085 g/mol) with ESI+ mode .

- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water 70:30, UV detection at 254 nm) .

Q. What in vitro models are suitable for preliminary biological activity screening?

- Methodological Answer:

- Antimicrobial Activity : Screen against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay (MIC ≤12.5 µg/mL indicates potency) .

- Cytotoxicity Testing : Use mammalian cell lines (e.g., HEK-293) with MTT assays to establish selectivity indices (IC₅₀ >50 µM desirable) .

Advanced Research Questions

Q. How do structural modifications influence MAO-B inhibitory activity?

- Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Pyrazine Core : The 2-carboxamide group is critical for binding MAO-B’s hydrophobic pocket. Replacements (e.g., ester or nitrile) reduce potency .

- Substituent Effects : Halogens (Cl, F) at the 3,4-positions on the phenyl ring enhance inhibitory activity (IC₅₀ <10 nM) by increasing lipophilicity and π-stacking interactions .

- Experimental Validation : Synthesize analogs via Suzuki-Miyaura coupling to introduce substituents. Test MAO-B inhibition using fluorometric assays with kynuramine as substrate .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (acetone/water). Use SHELXL for refinement to confirm the planar pyrazine ring and dihedral angles (e.g., 15–20° between pyrazine and phenyl rings) .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess disorder in methyl groups or solvent molecules .

Q. How to address discrepancies in biological activity across structural analogs?

- Methodological Answer:

- Data Triangulation :

Physicochemical Profiling : Compare logP (e.g., ClogP ~2.5 vs. 3.2) to assess membrane permeability differences.

Enzyme Kinetics : Perform Lineweaver-Burk plots to determine if analogs act as competitive/uncompetitive inhibitors.

Molecular Dynamics (MD) Simulations : Simulate binding modes in MAO-B’s active site (PDB: 2V5Z) to identify steric clashes or hydrogen-bonding variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.